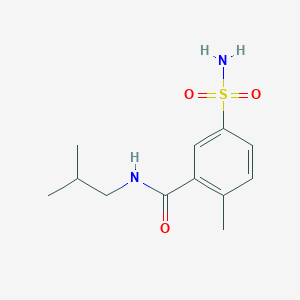

5-(aminosulfonyl)-N-isobutyl-2-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of sulfonylated compounds, including derivatives similar to 5-(aminosulfonyl)-N-isobutyl-2-methylbenzamide, often involves copper-mediated aminosulfonylation reactions. These processes utilize sulfinate sodium and Cu(NO3)2·3H2O to produce sulfonylated lactams, showcasing a broad functional group tolerance and moderate to good yields. Such methods are noted for using easily available sulfone reagents and are characterized by ease of operation (Wang et al., 2019).

Molecular Structure Analysis

The molecular and electronic structure of compounds similar to 5-(aminosulfonyl)-N-isobutyl-2-methylbenzamide has been elucidated through X-ray single crystal diffraction and quantum chemical calculations. These studies provide insights into the spatial arrangement of molecules and the influence of sterically hindered groups on molecular properties. Intramolecular hydrogen bonds play a significant role in the stability and reactivity of these molecules (Rublova et al., 2017).

Chemical Reactions and Properties

The reactivity of sulfonyl compounds involves various chemical transformations, including nucleophilic substitution reactions that are foundational in synthesizing 5-sulfamoyl derivatives with salidiuretic activity. These processes highlight the importance of sulfonyl groups in facilitating reactions that lead to compounds with significant biological activities (Sturm et al., 1983).

Aplicaciones Científicas De Investigación

DNA Repair and Regulation

Studies on compounds such as 3-aminobenzamide, a related aminosulfonyl benzamide, have explored its role in DNA repair processes. It has been used to investigate the regulatory role of poly(ADP-ribose) in DNA repair mechanisms. High concentrations of 3-aminobenzamide have been shown to influence DNA break frequencies and repair replication, highlighting the compound's complex cellular effects (Cleaver, Milam, & Morgan, 1985).

Antifungal and Antibacterial Activity

Research into the antibacterial and surface activity of 1,2,4-triazole derivatives, which include aminosulfonyl groups similar to the one in 5-(aminosulfonyl)-N-isobutyl-2-methylbenzamide, has shown promising biological activity. These compounds have demonstrated antimicrobial properties and potential as surface active agents (El-Sayed, 2006).

Synthesis and Chemical Reactions

The synthesis and chemical reactions involving sulfonylated compounds have been a focus of several studies. For example, the copper-mediated aminosulfonylation of 2-vinylbenzamide with sodium sulfinates to produce sulfonylated lactams has been reported, showcasing methods to create complex molecules involving aminosulfonyl groups (Wang et al., 2019).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-methyl-N-(2-methylpropyl)-5-sulfamoylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c1-8(2)7-14-12(15)11-6-10(18(13,16)17)5-4-9(11)3/h4-6,8H,7H2,1-3H3,(H,14,15)(H2,13,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBCZZFXKIVMMES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-(2-methylpropyl)-5-sulfamoylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(dimethylamino)phenyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501336.png)

![N-{3-[(4-fluorobenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5501344.png)

![2-(4-bromophenoxy)-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B5501349.png)

![2-(4-methoxyphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5501351.png)

![1-benzyl-5-{4-[3-(4-methylphenoxy)propoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5501357.png)

![2-(1,3-benzodioxol-5-yl)-4,6-bis[2-(1,3-benzodioxol-5-yl)vinyl]pyrimidine](/img/structure/B5501371.png)

![N-[1-(methoxymethyl)cyclopentyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B5501378.png)

![methyl 5-(aminocarbonyl)-2-{[2-cyano-3-(5-methyl-2-furyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5501428.png)

![methyl N-[3-(4-methoxyphenyl)acryloyl]leucinate](/img/structure/B5501435.png)